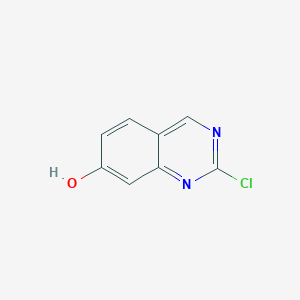
2-Chloroquinazolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroquinazolin-7-ol is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the seventh position of the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroquinazolin-7-ol can be synthesized through several methods. One common approach involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol with a suitable nucleophile. For instance, the reaction of 2-chloroquinazolin-9-ol with Boc-protected piperazine under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity greater than 98% .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroquinazolin-7-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinazolinone derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in the development of anticancer agents, leveraging its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloroquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In the context of anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinolin-4-ol: Another heterocyclic compound with similar structural features but differing in the position of the chlorine and hydroxyl groups.
2-Chloromethyl-4(3H)-quinazolinone: A derivative used in the synthesis of anticancer agents, differing in the presence of a chloromethyl group instead of a hydroxyl group.
Uniqueness
2-Chloroquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
2-chloroquinazolin-7-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H |
Clé InChI |
BVZMENJTPZDVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N=C2C=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)








